molecular formula C22H16N4O2S B5098635 3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine CAS No. 5808-50-4

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B5098635
CAS No.: 5808-50-4
M. Wt: 400.5 g/mol
InChI Key: BAVJBMBARHMHRA-UHFFFAOYSA-N
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Description

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with nitrobenzylthio and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves a multistep process. One common method includes the base-catalyzed condensation reaction of 4-amino-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazoles with appropriate reagents in ethanol . This method is preferred due to its efficiency and the avoidance of highly toxic and irritating halo compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid or other strong oxidizing agents.

    Reduction: Zinc powder and acetic acid in acetonitrile.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitrobenzylthio and diphenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c27-26(28)19-13-11-16(12-14-19)15-29-22-23-20(17-7-3-1-4-8-17)21(24-25-22)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVJBMBARHMHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386723
Record name 3-[(4-nitrophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-50-4, 332109-90-7
Record name 3-[(4-nitrophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-NITROBENZYL)THIO)-5,6-DIPHENYL-1,2,4-TRIAZINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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